



Application Notes and Protocols: E3 Ligase Ligand-linker Conjugate 108

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| Compound of Interest | | |
|----------------------|-----------------------------------|-----------|
| Compound Name: | E3 Ligase Ligand-linker Conjugate | |
| | 108 | |
| Cat. No.: | B15578369 | Get Quote |

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Introduction

E3 Ligase Ligand-linker Conjugate 108 (CAS No. 2911613-56-2) is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). Specifically, it is utilized in the synthesis of PROTAC SOS1 degrader HY-161634, which is designed to target the Son of Sevenless homolog 1 (SOS1) protein for degradation.[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This technology represents a promising therapeutic strategy for targeting proteins that have been traditionally difficult to inhibit with small molecules.

These application notes provide guidelines for the appropriate handling, storage, and use of **E3 Ligase Ligand-linker Conjugate 108** for research applications.

Product Information



| Product Name | E3 Ligase Ligand-linker Conjugate 108 |
|-------------------|--|
| Catalog Number | HY-161638 (MedChemExpress) |
| CAS Number | 2911613-56-2 |
| Molecular Formula | C22H26CIN3O4 |
| Molecular Weight | 431.91 g/mol |
| Primary Use | Synthesis of PROTAC SOS1 degrader (HY-161634)[1][2][3] |

Handling and Storage

Proper handling and storage of **E3 Ligase Ligand-linker Conjugate 108** are crucial to maintain its stability and integrity. While specific details are provided in the product's Certificate of Analysis (CoA), which should be consulted upon receipt, the following general guidelines are recommended.[4][5]

Shipping and Receipt:

This product is typically shipped at room temperature.[1] Upon receipt, it is recommended to briefly centrifuge the vial to ensure that the contents are collected at the bottom.

Storage Conditions:

The following are general storage recommendations from the supplier for similar compounds. [6][7] For long-term stability, adherence to the conditions specified in the lot-specific CoA is essential.



| Form | Storage Temperature | Duration | Notes |
|----------------|------------------------|---|---|
| Solid (Powder) | -20°C | Up to 3 years | Store in a dry, dark place. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | |

Solution Preparation and Stability:

For experimental use, stock solutions are typically prepared in a suitable organic solvent such as DMSO.[6][7]

- Solubility: Solubility information should be confirmed with the product-specific documentation. For many organic compounds, DMSO is a common solvent.
- Aliquoting: To maintain the stability of the stock solution, it is highly recommended to aliquot
 the solution into single-use volumes. This practice minimizes the number of freeze-thaw
 cycles, which can degrade the compound.[6][7]
- Storage of Solutions: Store stock solutions at -20°C or -80°C in tightly sealed vials. [6][7]

Safety Precautions

A specific Safety Data Sheet (SDS) for **E3 Ligase Ligand-linker Conjugate 108** is not publicly available. Therefore, standard laboratory safety practices for handling chemical compounds of unknown toxicity should be strictly followed.

 Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.



- Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
- Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of accidental
 contact, wash the affected area thoroughly with water.
- Ingestion and Inhalation: Avoid ingestion and inhalation of the compound.
- Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocols

While a specific protocol for the use of **E3 Ligase Ligand-linker Conjugate 108** in the synthesis of PROTAC SOS1 degrader HY-161634 is not detailed in the available literature, a general workflow for PROTAC synthesis using a ligand-linker conjugate is provided below. This should be adapted based on the specific chemistry of the target-binding ligand and the linker.

Protocol: General Synthesis of a PROTAC

This protocol outlines the general steps for conjugating an E3 ligase ligand-linker with a target protein ligand.

Materials:

- E3 Ligase Ligand-linker Conjugate 108
- Target protein ligand with a suitable reactive handle
- Anhydrous solvent (e.g., DMF, DMSO)
- Coupling reagents (e.g., HATU, HOBt)
- Base (e.g., DIPEA)
- Inert gas (e.g., Nitrogen or Argon)
- Reaction vessel



- Stirring apparatus
- Purification system (e.g., HPLC)

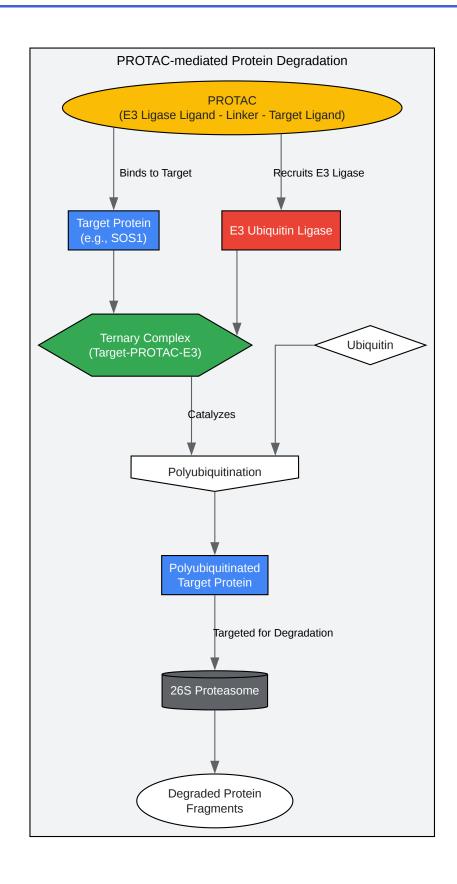
Procedure:

- Preparation: Ensure all glassware is dry and the reaction is set up under an inert atmosphere.
- Dissolution: Dissolve the target protein ligand and **E3 Ligase Ligand-linker Conjugate 108** in an appropriate anhydrous solvent.
- Coupling Reaction: Add the coupling reagents and a non-nucleophilic base to the reaction mixture.
- Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by an appropriate analytical technique (e.g., LC-MS or TLC).
- Quenching: Once the reaction is complete, quench the reaction with an appropriate reagent (e.g., water or a mild acid).
- Extraction and Purification: Extract the product and purify it using a suitable chromatographic method, such as preparative HPLC, to obtain the final PROTAC molecule.
- Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as NMR, and high-resolution mass spectrometry.

Visualizations

PROTAC Mechanism of Action



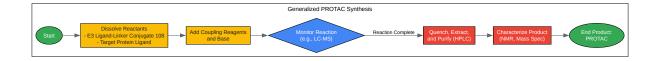


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Caption: Workflow of PROTAC-induced protein degradation.



General PROTAC Synthesis Workflow



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Caption: Generalized workflow for the synthesis of a PROTAC.

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